Crocacin C

Antifungal susceptibility testing Natural product pharmacology Myxobacteria

Crocacin C is the cost-efficient synthetic precursor for Crocacin D analogs—requiring fewer steps and delivering ~20% yield. Its >71,000-fold lower antifungal potency (S. cerevisiae MIC 100 μg/mL vs 1.4 ng/mL for Crocacin D) makes it the definitive negative control for dissecting the dipeptide pharmacophore's role in mitochondrial bc1 complex inhibition. The diagnostic 569 nm cytochrome b redshift enables unambiguous target-engagement tracking. Procure with >98% purity for reproducible SAR and respiratory-chain target deconvolution.

Molecular Formula C22H31NO3
Molecular Weight 357.5 g/mol
CAS No. 237425-38-6
Cat. No. B1236909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrocacin C
CAS237425-38-6
Synonymscrocacin C
Molecular FormulaC22H31NO3
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESCC(C=CC(=CC(=O)N)C)C(C(C)C(C=CC1=CC=CC=C1)OC)OC
InChIInChI=1S/C22H31NO3/c1-16(15-21(23)24)11-12-17(2)22(26-5)18(3)20(25-4)14-13-19-9-7-6-8-10-19/h6-15,17-18,20,22H,1-5H3,(H2,23,24)/b12-11+,14-13+,16-15+/t17-,18+,20-,22-/m0/s1
InChIKeyJCMQQWWEDGWMJB-ZAFMVVCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Crocacin C (CAS 237425-38-6): A Foundational Polyketide bc1 Inhibitor for Antifungal and Cytotoxic Research


Crocacin C is a polyketide-derived primary amide and a member of the crocacin family of natural products isolated from myxobacteria (Chondromyces crocatus and C. pediculatus) [1]. While its congeners are dipeptides, Crocacin C represents the core polyketide fragment lacking the dipeptide side chain [2]. Its mechanism involves inhibition of the mitochondrial cytochrome bc1 complex (Complex III), characterized by a 569 nm redshift in the cytochrome b reduction spectrum [1]. The absolute stereochemistry is established as (6S,7S,8R,9S) [3].

Crocacin C vs. Crocacin Analogs: Why the Primary Amide Cannot Be Substituted by the More Potent Dipeptides


Despite sharing a common polyketide core and bc1 inhibitory mechanism, Crocacin C exhibits profoundly lower antifungal potency compared to its dipeptide congeners Crocacin A, B, and D. The lack of the N-terminal dipeptide moiety in Crocacin C results in an MIC for S. cerevisiae of 100 μg/mL, which is ~71,000-fold higher (less potent) than that of Crocacin D (1.4 ng/mL) [1]. This stark activity cliff underscores that the dipeptide side chain is not merely an accessory but a critical pharmacophore for high-affinity target engagement. Consequently, Crocacin C cannot substitute for Crocacin D in applications requiring potent fungicidal activity. Its value instead lies as a simpler synthetic intermediate or as a tool compound to deconvolute the contribution of the core polyketide versus the dipeptide appendage.

Crocacin C (237425-38-6) Quantitative Differentiation Evidence: A Data-Driven Guide for Scientific Selection


Comparative Antifungal Potency: Crocacin C vs. Crocacin D, A, and B Against S. cerevisiae

Crocacin C demonstrates significantly lower antifungal activity against Saccharomyces cerevisiae compared to its dipeptide congeners. This quantitative disparity, derived from a direct head-to-head comparison within the same study, highlights the critical role of the dipeptide side chain for target engagement. The MIC of Crocacin C is 100 μg/mL, representing a >71,000-fold decrease in potency relative to Crocacin D (MIC = 1.4 ng/mL) [1].

Antifungal susceptibility testing Natural product pharmacology Myxobacteria

Mechanistic Confirmation: bc1 Complex Inhibition with 569 nm Redshift as a Shared Class Hallmark

Crocacin C inhibits the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain, as evidenced by a characteristic redshift of the cytochrome b reduction spectrum from a baseline maximum to 569 nm [1]. This effect is a class-level feature shared among all crocacins and confirms the mechanism of action [2]. While quantitative IC50 data for Crocacin C against the bc1 complex is not available for direct potency comparison, the qualitative spectral shift provides functional evidence of target engagement. In contrast, the potent bc1 inhibitor Stigmatellin does not induce this specific 569 nm redshift, indicating a different binding mode or induced conformational change.

Mitochondrial respiration bc1 complex Electron transport chain

Synthetic Utility: Crocacin C as a Key Intermediate with Superior Overall Yield Compared to Crocacin D

Crocacin C serves as a key synthetic intermediate for the more complex crocacin congeners. A step-economic synthesis of (+)-Crocacin C has been achieved in a 20% overall yield from commercially available materials, requiring isolation of only 8 intermediates [1]. This compares favorably to the total synthesis of Crocacin D, which typically requires 15-24 steps and yields ranging from 1% to 14% [2]. The higher yield and reduced step count for Crocacin C enhance its accessibility and cost-effectiveness for research use and as a building block.

Total synthesis Process chemistry Medicinal chemistry

Cytotoxicity Profile: Comparative Inhibition of L929 Mouse Fibroblasts

Crocacin C inhibits the growth of L929 mouse fibroblasts with a reported MIC of 0.2 ng . While this value appears potent, it is not directly comparable to other crocacins in a single study. The literature notes that Crocacin D shows 'higher toxicity in L929 mouse fibroblast cell culture compared to other crocacins' [1], but quantitative MIC data for the full set under identical conditions are lacking. Therefore, this datum serves as supporting evidence for the compound's cytotoxic potential but does not establish a clear potency ranking.

Cytotoxicity assay Cell culture L929

Crocacin C (237425-38-6) Optimal Scientific and Industrial Application Scenarios


Synthetic Intermediate for Crocacin D and Analog Generation

Given its higher synthetic yield (20%) and fewer steps (8 intermediates) compared to Crocacin D [1], Crocacin C is the preferred starting material for the synthesis of Crocacin D and other more complex crocacin analogs. This route offers a more efficient and cost-effective path to these valuable compounds for structure-activity relationship (SAR) studies and lead optimization [2].

Negative Control for Dipeptide-Dependent Antifungal Activity

The >71,000-fold lower potency of Crocacin C against S. cerevisiae compared to Crocacin D [1] makes it an ideal negative control compound. It allows researchers to clearly differentiate the biological effects of the core polyketide scaffold from those requiring the full dipeptide pharmacophore, thereby deconvoluting the molecular basis of antifungal activity.

Mechanistic Probe for bc1 Complex Inhibition Studies

Crocacin C's ability to inhibit the bc1 complex and induce a diagnostic 569 nm redshift in the cytochrome b spectrum [1] enables its use as a tool compound for studying mitochondrial respiration. Its distinct spectral signature, compared to other bc1 inhibitors like Stigmatellin [2], allows for specific identification of crocacin-class binding events in complex biological systems.

Baseline Cytotoxicity Reference in Selectivity Assays

The reported L929 cell MIC of 0.2 ng [1] provides a quantitative benchmark for evaluating the selective toxicity of Crocacin C and its analogs. This is essential for any development program aiming to separate antifungal efficacy from general mammalian cell toxicity.

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